Z-L-threonine hydrazide
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Overview
Description
Z-L-threonine hydrazide is a chemical compound with the molecular formula C₁₂H₁₇N₃O₄ and a molecular weight of 267.3 g/mol . It is a derivative of threonine, an essential amino acid, and is characterized by the presence of a hydrazide functional group. This compound is typically found as a white to off-white powder and is used in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-threonine hydrazide generally involves the reaction of Z-L-threonine with hydrazine. The process can be summarized as follows:
Protection of Threonine: The hydroxyl group of threonine is protected using a benzyl group to form Z-L-threonine.
Formation of Hydrazide: The protected threonine is then reacted with hydrazine hydrate under controlled conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Z-L-threonine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted hydrazides.
Scientific Research Applications
Z-L-threonine hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Z-L-threonine hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
- Z-L-serine hydrazide
- Z-L-valine hydrazide
- Z-L-isoleucine hydrazide
Comparison: Z-L-threonine hydrazide is unique due to the presence of a hydroxyl group on the threonine moiety, which can participate in additional hydrogen bonding and interactions compared to its analogs. This feature makes it particularly useful in the design of molecules with specific binding properties .
Properties
IUPAC Name |
benzyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKTOXMTUBNDU-SCZZXKLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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